molecular formula C10H12N2O B11709956 (2Z)-N-methoxy-3,4-dihydroquinolin-2(1H)-imine

(2Z)-N-methoxy-3,4-dihydroquinolin-2(1H)-imine

Katalognummer: B11709956
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: HGESVROEULDMNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2Z)-N-METHOXY-3,4-DIHYDRO-2(1H)-QUINOLINIMINE is a heterocyclic compound that features a quinoline core structure Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-N-METHOXY-3,4-DIHYDRO-2(1H)-QUINOLINIMINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with aldehydes or ketones, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: (2Z)-N-METHOXY-3,4-DIHYDRO-2(1H)-QUINOLINIMINE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of (2Z)-N-METHOXY-3,4-DIHYDRO-2(1H)-QUINOLINIMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (2Z)-N-METHOXY-3,4-DIHYDRO-2(1H)-QUINOLINIMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the imine functionality allows for unique interactions with biological targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C10H12N2O

Molekulargewicht

176.21 g/mol

IUPAC-Name

N-methoxy-3,4-dihydroquinolin-2-amine

InChI

InChI=1S/C10H12N2O/c1-13-12-10-7-6-8-4-2-3-5-9(8)11-10/h2-5H,6-7H2,1H3,(H,11,12)

InChI-Schlüssel

HGESVROEULDMNF-UHFFFAOYSA-N

Kanonische SMILES

CONC1=NC2=CC=CC=C2CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.